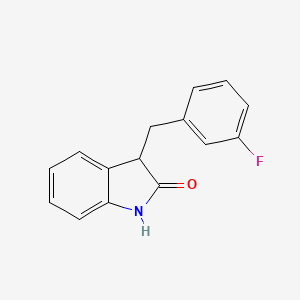

3-(3-Fluorobenzyl)indolin-2-one

CAS No.:

Cat. No.: VC15813205

Molecular Formula: C15H12FNO

Molecular Weight: 241.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12FNO |

|---|---|

| Molecular Weight | 241.26 g/mol |

| IUPAC Name | 3-[(3-fluorophenyl)methyl]-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C15H12FNO/c16-11-5-3-4-10(8-11)9-13-12-6-1-2-7-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18) |

| Standard InChI Key | RMRPRDXEOZABPU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=CC=C3)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(3-Fluorobenzyl)indolin-2-one features an indolin-2-one core (a bicyclic structure comprising a benzene ring fused to a pyrrolidone moiety) substituted at the 3-position with a 3-fluorobenzyl group. The fluorine atom at the meta position of the benzyl substituent introduces electronegativity and influences molecular polarity . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₁₂FNO | |

| Molecular weight | 241.26 g/mol | |

| XLogP3 | 2.9 | |

| Hydrogen bond donors | 1 | |

| Hydrogen bond acceptors | 2 | |

| Rotatable bonds | 2 |

The SMILES notation C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=CC=C3)F encapsulates its connectivity, while the InChIKey RMRPRDXEOZABPU-UHFFFAOYSA-N provides a unique identifier for database searches .

Synthetic Methodologies

Ionic Liquid-Mediated Synthesis

A validated route to analogous indolin-2-ones involves ionic liquid catalysis. For example, TMGT (tetramethylguanidinium trifluoroacetate) facilitates the Friedel-Crafts alkylation of isatin derivatives with indoles at room temperature . Adapting this protocol:

-

Step 1: Condensation of isatin with 3-fluorobenzyl bromide in [BMIM]BF₄–LiCl yields 3-(3-fluorobenzyl)-3-hydroxyindolin-2-one.

-

Step 2: Dehydration using TMGT at 50°C produces the target compound .

This method achieves yields >75% with recyclable solvents, aligning with green chemistry principles .

Alternative Approaches

-

Metal-Catalyzed Cross-Coupling: Palladium-mediated Suzuki coupling could install the fluorobenzyl group onto preformed indolin-2-one .

-

Solid-Phase Synthesis: Immobilized indolinone scaffolds permit sequential benzylation and fluorination, though this remains untested for this specific derivative .

Biological Activities and Mechanisms

α-Glucosidase Inhibition

Fluorobenzyl-substituted indolin-2-ones exhibit potent inhibition of α-glucosidase, a target for diabetes management. Compound 4j (a 2-fluorobenzyl analog) demonstrated an IC₅₀ of 5.98 ± 0.11 μM, surpassing acarbose (IC₅₀ = 145.95 μM) . Docking studies suggest:

-

Hydrogen bonding between the carbonyl oxygen and catalytic residues (Asp349, Arg439).

-

π-π stacking of the fluorobenzyl group with Phe157 and Phe178 .

Tyrosine Kinase Modulation

3-Substituted indolin-2-ones selectively inhibit receptor tyrosine kinases (RTKs) like VEGF and PDGF at submicromolar concentrations . The fluorobenzyl group may enhance selectivity by occupying hydrophobic pockets adjacent to the ATP-binding site .

Pharmacological Applications

Anticancer Activity

Structural analogs inhibit pro-angiogenic kinases (e.g., VEGFR2) at IC₅₀ values <1 μM . The fluorobenzyl group’s electron-withdrawing effects may enhance binding to kinase active sites .

Future Directions

-

Structure-Activity Relationships: Systematic variation of substituents on the benzyl and indolinone rings could optimize potency .

-

In Vivo Studies: Pharmacokinetic profiling in rodent models is needed to assess bioavailability and toxicity.

-

Crystallographic Analysis: Co-crystallization with α-glucosidase or VEGFR2 would clarify binding modes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume